3-(5-Bromopentoxy)pyridine
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Overview
Description
3-(5-Bromopentoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound this compound is characterized by the presence of a bromopentoxy group attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromopentoxy)pyridine typically involves the reaction of pyridine with 5-bromopentanol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions often include the use of solvents such as acetone or tetrahydrofuran (THF) and may require heating to facilitate the reaction.
Industrial Production Methods: For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromopentoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridine derivatives
- Pyridine N-oxides
- Dihydropyridine derivatives
Scientific Research Applications
3-(5-Bromopentoxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Bromopentoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopentoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
3-(5-Bromopentoxy)-1-hydroxy-9H-xanthen-9-one: A xanthone derivative with similar bromopentoxy substitution.
3-(5-Bromopentoxy)-1,2,4-triazine: A triazine derivative with similar substitution pattern.
Comparison: 3-(5-Bromopentoxy)pyridine is unique due to its pyridine core, which imparts distinct chemical properties compared to other heterocycles like xanthones and triazines. The presence of the bromopentoxy group enhances its reactivity and potential for further functionalization, making it a versatile compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-(5-bromopentoxy)pyridine |
InChI |
InChI=1S/C10H14BrNO/c11-6-2-1-3-8-13-10-5-4-7-12-9-10/h4-5,7,9H,1-3,6,8H2 |
InChI Key |
XNHHYPGIRWGSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCCCCCBr |
Origin of Product |
United States |
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